molecular formula C18H20N2O2S B4981443 5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide

5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide

Cat. No.: B4981443
M. Wt: 328.4 g/mol
InChI Key: RKZGDRNSQHMUJP-UHFFFAOYSA-N
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Description

5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics .

Preparation Methods

The synthesis of 5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 5-methylthiophene-2-carboxylic acid with 4-(piperidine-1-carbonyl)aniline under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Chemical Reactions Analysis

5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

    Thiophene-based organic semiconductors: Used in the fabrication of electronic devices.

These compounds share the thiophene core structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13-5-10-16(23-13)17(21)19-15-8-6-14(7-9-15)18(22)20-11-3-2-4-12-20/h5-10H,2-4,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZGDRNSQHMUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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